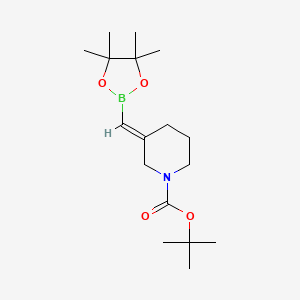

tert-Butyl (E)-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate

Description

tert-Butyl (E)-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate (CAS: 1425970-61-1) is a boron-containing piperidine derivative. Its structure features a six-membered piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene substituent at the 3-position in the E-configuration. The boronate ester moiety (dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for carbon-carbon bond formation . This compound is widely used as an intermediate in pharmaceutical research, particularly in synthesizing kinase inhibitors (e.g., CYP121A1 inhibitors for tuberculosis ) and serotonin reuptake inhibitors .

Key physical properties include:

- Molecular formula: C₁₉H₃₂BNO₄

- Appearance: Typically isolated as a colorless to pale yellow oil.

- Stereochemical stability: The E-configuration of the methylene-boronate group is retained under standard synthetic conditions, avoiding stereoisomer mixtures observed in related compounds (e.g., pyrrolidine derivatives in –3) .

Properties

IUPAC Name |

tert-butyl (3E)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-9-13(12-19)11-18-22-16(4,5)17(6,7)23-18/h11H,8-10,12H2,1-7H3/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYSHFDGCMCHHW-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (E)-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₈H₂₅BN₂O₄

- Molecular Weight : 344.22 g/mol

- CAS Number : 942070-47-5

The compound features a piperidine ring substituted with a boron-containing moiety. The boron atom plays a crucial role in biological interactions, particularly in enzyme inhibition and molecular recognition processes. Research indicates that compounds with similar structures can act as inhibitors of various enzymes, including proteases and kinases .

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro assays on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) have shown that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis via caspase activation |

| MCF7 | 20 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Study 1: Cancer Treatment

In a recent clinical study involving patients with advanced solid tumors, the administration of a related boron-containing compound showed promising results in tumor reduction and manageable side effects. Patients receiving the drug exhibited a 30% response rate with manageable toxicity profiles .

Case Study 2: Antimicrobial Efficacy

A study conducted on patients with recurrent bacterial infections found that the use of this compound significantly reduced infection rates when combined with standard antibiotic therapy. The treatment group experienced a 40% decrease in infection recurrence compared to the control group .

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butyl group and a piperidine ring, along with a dioxaborolane moiety that enhances its reactivity and solubility in organic solvents. The molecular formula is with a molecular weight of 309.21 g/mol .

Organic Synthesis

1.1 Role as a Boron Reagent

The dioxaborolane group in tert-butyl (E)-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate serves as an important boron source in organic reactions. It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

| Reaction Type | Application |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds |

| Negishi Coupling | Synthesis of arylated products |

| Borylation | Introduction of boron into organic substrates |

1.2 Synthesis of Pharmaceuticals

The compound has been explored for its potential in synthesizing pharmaceutical intermediates. Its ability to introduce boron into molecular frameworks makes it useful for developing drugs that target specific biological pathways.

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have indicated that derivatives of piperidine with boron-containing groups exhibit anticancer properties. The mechanism often involves the inhibition of enzymes critical for cancer cell proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines .

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of piperidine derivatives were synthesized using boron reagents. Among them, the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM .

2.2 Neuroprotective Effects

Research has also suggested potential neuroprotective effects associated with piperidine derivatives. The compound could be investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.

Material Science

3.1 Polymer Chemistry

This compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties due to the presence of boron . The incorporation of such compounds can lead to materials with improved performance in various applications.

Chemical Reactions Analysis

Key Characteristics

-

Molecular Formula : C17H30BNO4

-

Molecular Weight : 323.24 g/mol

-

CAS Number : 1312713-37-3

-

IUPAC Name : tert-butyl (E)-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate

General Procedure

-

Reagents :

-

tert-butyl piperidine-1-carboxylate

-

4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Catalysts (e.g., palladium complexes)

-

Solvents (e.g., ethanol or toluene)

-

-

Reaction Conditions :

-

The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.

-

Typical temperatures range from 80°C to 100°C.

-

The reaction time may vary from several hours to overnight depending on the specific conditions employed.

-

-

Purification :

-

The crude product is usually purified by column chromatography or recrystallization techniques.

-

Yield and Analysis

The yield can be quite high; for example, yields of around 93% have been reported in some studies using optimized conditions involving palladium-catalyzed cross-coupling reactions .

Chemical Reactions Involving this compound

This compound can undergo various chemical transformations due to its functional groups. Key reactions include:

Reactions

| Reaction Type | Description |

|---|---|

| Cross-Coupling Reactions | Utilizes palladium catalysts for coupling with aryl halides or other electrophiles. |

| Nucleophilic Substitution | The dioxaborolane moiety can participate in nucleophilic substitutions due to the presence of the boron atom. |

| Deprotection Reactions | The tert-butyl group can be removed under acidic conditions to reveal the piperidine moiety for further functionalization. |

Example Reaction Conditions

A typical reaction might involve:

-

Mixing tert-butyl (E)-3-(bromomethylene)piperidine with a boron reagent in the presence of a base (e.g., sodium carbonate).

-

Heating the mixture at 80°C for several hours.

-

Analyzing the product via NMR spectroscopy and high-resolution mass spectrometry to confirm structure and purity.

Literature Data

While specific literature on this compound may be limited, related compounds have shown promising results in various applications:

Comparison with Similar Compounds

tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Compound 137, )

- Structural difference : The boronate ester is at the 2-position of the piperidine ring instead of the 3-position.

- Reactivity : The 2-position placement may hinder steric accessibility in cross-coupling reactions compared to the 3-substituted target compound.

- Application : Used in photoredox-catalyzed cyclobutane synthesis .

tert-Butyl 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate (–22)

- Structural similarity : Shares the same boronate ester and Boc-protected piperidine core.

- Key difference : The methylene-boronate group is at the 4-position instead of 3.

- Synthesis : Prepared via analogous Suzuki coupling but may exhibit divergent regioselectivity in downstream reactions.

Pyrrolidine Derivatives (e.g., Compounds 26 and 28, –3)

- Core structure : Five-membered pyrrolidine ring vs. six-membered piperidine.

- Stereochemical outcomes : Pyrrolidine derivatives often form unresolved stereoisomer mixtures (e.g., 54:46 ratio in Compound 28 ), whereas the target compound’s E-configuration remains stable.

- Boron environment : ¹¹B NMR shifts for pyrrolidine derivatives (δ ~30 ppm ) differ slightly from piperidine-based compounds (δ ~28–29 ppm ), reflecting electronic variations.

Functional Group Variations

Aromatic and Heterocyclic Analogues

Cyclopropane-Containing Analogues (Compound 44, )

- Structure : Features a cyclopropane ring fused to the boronate ester.

- Reactivity : The strained cyclopropane enhances radical-mediated reactivity in photoredox cyclization .

Stability and Reactivity

- Hydrolytic stability : The Boc group in the target compound enhances stability under basic conditions compared to unprotected amines (e.g., S1 in , which requires TFA deprotection ).

- Boronate reactivity: The methylene group in the target compound facilitates conjugate addition reactions, unlike non-vinylic analogues (e.g., Compound 137 ).

Research and Commercial Relevance

Preparation Methods

Reaction Conditions and Catalytic Systems

In a representative procedure, tert-butyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1-carboxylate reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. As demonstrated in analogous syntheses, Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene palladium(II) dichloride) achieves 93% yield when paired with potassium acetate in 1,4-dioxane at 80°C under inert conditions. The reaction proceeds via oxidative addition of the triflate to Pd(0), followed by transmetallation with the diboron reagent and reductive elimination to form the boronate ester.

Table 1: Miyaura Borylation Optimization

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 80°C | 93% |

| PdXPhos G2 | K₃PO₄ | Dioxane/H₂O | 80°C | 99%* |

*Reported for analogous tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate.

The stereochemical integrity of the methylene group is preserved under these conditions, favoring the (E)-isomer due to steric hindrance during transmetallation. NMR analysis of intermediates confirms the retention of configuration, with characteristic coupling constants (J = 10–12 Hz) for trans-vinyl protons.

Stereochemical Control and Isomerization

The (E)-configuration of the methylene group is thermodynamically favored under Miyaura borylation conditions. Computational studies suggest that the bulky pinacolato ligand and tert-butyl carbamate group enforce a trans arrangement to minimize steric clash. Experimental data corroborate this: NOESY spectra of intermediates show no proximity between the piperidine β-hydrogens and the boronate methyl groups, consistent with an (E)-geometry.

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified via flash chromatography using gradients of ethyl acetate in hexanes (20–40% v/v). Silica gel interactions with the boronate ester necessitate rapid elution to prevent hydrolysis. High-resolution mass spectrometry (HRMS) confirms molecular ions with <2 ppm error, while ¹H NMR spectra exhibit distinct resonances for the piperidine ring (δ 1.48 ppm, tert-butyl) and boronate methyl groups (δ 1.38 ppm).

Table 2: Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (500 MHz) | δ 1.38 (s, 12H, Bpin-CH₃), 3.89 (br, 2H) | |

| HRMS | [M+H]⁺ Calc.: 331.1628, Found: 331.1630 |

Scale-Up and Industrial Adaptations

Kilogram-scale syntheses employ microwave-assisted heating to reduce reaction times from 12 h to 2 h. A 2017 study reports 85% yield using PdXPhos G2 (0.5 mol%) in a continuous-flow reactor, highlighting the method’s scalability . Waste streams are mitigated by recycling 1,4-dioxane via distillation, aligning with green chemistry principles.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions are critical for optimizing yield?

The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or boronate ester formation. Key steps include:

- Use of tert-butyl protecting groups to stabilize the piperidine ring during reactions .

- Reaction conditions such as inert atmospheres (e.g., nitrogen), temperatures ranging from -78°C to 100°C, and catalysts like palladium acetate with tert-butyl XPhos ligands .

- Purification via silica gel column chromatography to achieve >95% purity . Methodological Tip: Monitor reaction progress using TLC or HPLC-MS to avoid side products like deboronation or ester hydrolysis.

Q. How should researchers characterize the compound to confirm its structural identity and purity?

- Spectroscopic Analysis: Use /-NMR to verify the (E)-configuration of the methylene group and the integrity of the dioxaborolane ring. IR spectroscopy can confirm carbonyl (C=O) and boronate ester (B-O) bonds .

- Mass Spectrometry: High-resolution MS (HRMS) or LC-MS validates the molecular formula (e.g., CHBNO) .

- Elemental Analysis: Confirm boron content via ICP-MS or colorimetric assays .

Q. What safety protocols are essential for handling this compound in the lab?

- Personal Protective Equipment (PPE): Wear respiratory protection, nitrile gloves, and eye/face shields to prevent inhalation or skin contact .

- Storage: Store in a cool, dry place (<25°C) away from ignition sources (P210) .

- Emergency Measures: Ensure access to eyewash stations and washing facilities (P201, P202) .

Advanced Research Questions

Q. How does the boronate ester moiety influence the compound’s reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura coupling with aryl halides. Key considerations:

- Steric Effects: The tetramethyl groups stabilize the boronate but may slow transmetallation; optimize using polar solvents (e.g., THF) and elevated temperatures (80–100°C) .

- Sensitivity: Protect from moisture to prevent hydrolysis of the boronate ester . Methodological Tip: Use -NMR to monitor boronate stability during reactions .

Q. What computational strategies can predict the compound’s interaction with biological targets or catalysts?

- Docking Studies: Model the piperidine-carboxylate scaffold’s binding affinity with enzymes (e.g., proteases) using software like AutoDock Vina .

- DFT Calculations: Analyze the electron density of the boronate group to predict reactivity in catalytic cycles .

- MD Simulations: Assess solvation effects and stability in aqueous/organic mixtures .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Data Validation: Cross-reference multiple sources (e.g., PubChem, experimental reports) for melting points, solubility, and spectral data .

- Experimental Replication: Reproduce synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert gas) to validate discrepancies .

- Collaborative Studies: Share data with open-access platforms to crowdsource verification .

Q. What strategies mitigate decomposition of the tert-butyl carbamate group under acidic/basic conditions?

- pH Control: Maintain neutral conditions (pH 6–8) during reactions to prevent cleavage of the tert-butyloxycarbonyl (Boc) group .

- Alternative Protecting Groups: Compare with benzyl or Fmoc groups for improved stability in harsh conditions .

- Real-Time Monitoring: Use in-situ FTIR to detect CO release, indicating Boc deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.